[5-(4-Amino-2-bromophenyl)-2-furyl]methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-(4-amino-2-bromophenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-5,14H,6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFCSXXVFITIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unlocking the Therapeutic Potential of Aminobromophenyl Compounds: A Guide to Target Identification and Validation
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aminobromophenyl scaffold represents a privileged chemical structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The presence of the amine and bromine substituents on a phenyl ring provides unique electronic and steric properties that can be exploited to achieve high-affinity and selective interactions with a range of biological targets. This guide serves as a comprehensive technical resource for researchers engaged in the discovery and development of drugs based on this chemical class. We move beyond simple protocols to provide a strategic framework for the entire target deconvolution process, from initial hypothesis generation to robust validation. This document details state-of-the-art methodologies, including affinity-based chemical proteomics and photoaffinity labeling, and explores high-potential therapeutic target classes such as protein chaperones, epigenetic readers, DNA repair enzymes, and bacterial metabolic enzymes. By integrating detailed experimental workflows with the underlying scientific rationale, this guide empowers researchers to effectively navigate the complexities of target identification and unlock the full therapeutic potential of aminobromophenyl compounds.
Part 1: The Aminobromophenyl Scaffold: A Primer for Drug Discovery
The aminobromophenyl core is more than just a simple aromatic structure; it is a starting point for creating compounds with tailored biological activities. The interplay between the electron-donating amino group and the electron-withdrawing, sterically bulky bromine atom creates a distinct chemical environment. This influences the molecule's pKa, hydrogen bonding capabilities, and potential for halogen bonding—a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
These features make aminobromophenyl derivatives attractive candidates for targeting diverse protein families. For instance, 2-(2-amino-5-bromobenzoyl)pyridine is a well-known precursor in the synthesis of benzodiazepines, which target GABA receptors in the central nervous system.[1][2] More recent explorations have shown that derivatives can exhibit potent antibacterial, anticancer, and anti-inflammatory properties, suggesting a broad range of potential molecular targets.[3][4] The fundamental challenge, and the primary focus of this guide, is to systematically and efficiently identify these targets.
Part 2: A Strategic Framework for Target Deconvolution
Target identification is a critical step that bridges the gap between observing a compound's phenotypic effect (e.g., cancer cell death) and understanding its molecular mechanism of action. A successful target deconvolution strategy is multi-faceted, beginning with broad, unbiased approaches and progressively narrowing down to specific, validated protein-ligand interactions. The overall workflow can be conceptualized as a funnel, moving from a complex biological system to a single, high-confidence target.
The choice of methodology is paramount and depends on the specific properties of the lead compound and the biological question at hand. Key considerations include whether the compound can be chemically modified without losing activity and whether the interaction is covalent or non-covalent. The following diagram illustrates a generalized workflow for target identification and validation.
Caption: A generalized workflow for small molecule target identification and validation.
Part 3: Key Methodologies for Unbiased Target Identification
The most powerful approaches for target deconvolution involve physically isolating the target protein(s) based on their interaction with the small molecule. Chemical proteomics, which uses a chemically modified version of the compound as a "bait," is a cornerstone of this process.[5][6][7]
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is the workhorse technique for identifying non-covalent protein binders.[8] The strategy relies on immobilizing the aminobromophenyl compound (the "ligand") onto a solid support, such as magnetic beads, to create an affinity matrix. This matrix is then incubated with a complex protein mixture, like a cell lysate. Proteins that bind to the ligand are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[9][10]
Objective: To identify proteins from a cell lysate that bind to an immobilized aminobromophenyl compound.
1. Probe Synthesis & Immobilization:
-
Rationale: A linker must be attached to the aminobromophenyl compound at a position that does not interfere with its biological activity. This often requires synthesizing several variants. The linker is then used to covalently attach the compound to pre-activated magnetic beads.
-
Step 1: Synthesize an analog of the lead aminobromophenyl compound containing a functional group suitable for conjugation (e.g., a carboxylic acid or an amine) at a solvent-exposed position.
-
Step 2: Covalently couple the synthesized probe to NHS-activated or amine-reactive magnetic beads according to the manufacturer's protocol.
-
Step 3: Wash the beads extensively with buffer to remove any un-conjugated probe. Block any remaining reactive sites on the beads with an agent like ethanolamine.
2. Cell Lysate Preparation:
-
Rationale: The lysis buffer must be non-denaturing to preserve native protein structures and interactions. The inclusion of protease and phosphatase inhibitors is critical to prevent protein degradation.
-
Step 1: Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to ~80-90% confluency.
-
Step 2: Harvest the cells and wash with ice-cold PBS.
-
Step 3: Lyse the cells on ice using a non-denaturing lysis buffer (e.g., FLAG lysis buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Step 4: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. The supernatant is the proteome used for the pulldown.
3. Affinity Pulldown:
-
Rationale: A key control is to perform a competitive pulldown where the lysate is pre-incubated with an excess of the free, unmodified compound. Proteins that are true binders will be competed off the beads, allowing for their specific identification during mass spectrometry analysis.
-
Step 1: Equilibrate the ligand-conjugated beads and control beads (beads with no ligand) with lysis buffer.[11]
-
Step 2 (Test Sample): Incubate the cell lysate with the ligand-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Step 3 (Competition Control): Pre-incubate the cell lysate with a 100-fold molar excess of the free, unmodified aminobromophenyl compound for 1 hour before adding the ligand-conjugated beads.
-
Step 4 (Negative Control): Incubate the cell lysate with control beads.
4. Washing and Elution:
-
Rationale: A series of washes with increasing stringency (e.g., by varying salt concentration or adding a small amount of mild detergent) is crucial for removing non-specific binders.
-
Step 1: After incubation, collect the beads using a magnetic stand and discard the supernatant.
-
Step 2: Wash the beads 3-5 times with wash buffer.
-
Step 3: Elute the bound proteins. This can be done by boiling the beads in SDS-PAGE loading buffer (for gel-based analysis) or by using a more specific elution method like changing pH or using a competitive binder.
5. Protein Identification by Mass Spectrometry:
-
Rationale: The eluted proteins are digested into peptides, which are then analyzed by LC-MS/MS. By comparing the protein abundance between the test sample and the control samples, specific binders can be identified.
-
Step 1: Perform in-solution or on-bead digestion of the eluted proteins using trypsin.
-
Step 2: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Step 3: Use a database search algorithm (e.g., MaxQuant) to identify the proteins. Specific binders will be highly enriched in the test sample compared to both the negative control and the competition control.
| Reagent | Purpose | Typical Concentration |
| Lysis Buffer (FLAG) | Maintain native protein structure | 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 |
| Protease Inhibitors | Prevent protein degradation | 1x Cocktail (e.g., Roche cOmplete) |
| Phosphatase Inhibitors | Prevent dephosphorylation | 1x Cocktail (e.g., PhosSTOP) |
| Wash Buffer | Remove non-specific binders | Lysis buffer with reduced detergent (e.g., 0.1% Triton X-100) |
| Elution Buffer | Release bound proteins | SDS-PAGE loading buffer or 0.1 M Glycine-HCl, pH 2.5 |
Table 1: Common reagents for Affinity Chromatography-Mass Spectrometry (AC-MS).
Photoaffinity Labeling (PAL)
PAL is a powerful technique for capturing both covalent and non-covalent interactions directly within a live cell, providing a snapshot of the binding event in its native context.[12] This method involves a probe equipped with a photoreactive group (like a diazirine) that, upon exposure to UV light, forms a highly reactive carbene. This carbene then instantly forms a covalent bond with any nearby molecule, effectively "trapping" the target protein.[8][13][14]
Caption: Experimental workflow for Photoaffinity Labeling (PAL).
Objective: To identify the direct binding targets of an aminobromophenyl compound in living cells.
1. PAL Probe Design and Synthesis:
-
Rationale: The probe must contain three key components: the aminobromophenyl scaffold for binding specificity, a photoreactive moiety (e.g., diazirine), and a reporter tag (e.g., a terminal alkyne for click chemistry).[14] The placement of these additions is critical to retain the compound's original biological activity.
-
Step 1: Synthesize a derivative of the aminobromophenyl compound that incorporates both a diazirine group and a terminal alkyne.
-
Step 2: Purify the probe by HPLC and confirm its structure by mass spectrometry and NMR.
2. Live Cell Labeling and Competition:
-
Rationale: Performing the experiment in live cells ensures that the target protein is in its native conformation and localization.[12] A competition experiment with the parent compound is essential to distinguish specific targets from non-specifically labeled proteins.
-
Step 1: Plate cells and grow to ~80% confluency.
-
Step 2 (Test Sample): Treat cells with the PAL probe at its effective concentration for a predetermined time (e.g., 1-2 hours).
-
Step 3 (Competition Control): Pre-treat cells with a 100-fold excess of the parent aminobromophenyl compound before adding the PAL probe.
-
Step 4 (Negative Control): Treat cells with DMSO vehicle.
3. UV Cross-linking and Lysis:
-
Rationale: A specific wavelength of UV light (typically 365 nm for diazirines) activates the photoreactive group, inducing covalent bond formation with the target.
-
Step 1: Wash the cells with cold PBS to remove excess probe.
-
Step 2: Irradiate the cells on ice with UV light (365 nm) for 15-30 minutes.
-
Step 3: Harvest and lyse the cells using a buffer containing SDS to denature proteins and expose the alkyne tag.
4. Click Chemistry and Enrichment:
-
Rationale: The alkyne tag on the probe allows for the highly specific and efficient attachment of a biotin tag via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The biotinylated proteins can then be easily captured using streptavidin beads.
-
Step 1: Add biotin-azide, a copper catalyst (CuSO₄), and a reducing agent (e.g., sodium ascorbate) to the cell lysate. Incubate to allow the click reaction to proceed.
-
Step 2: Capture the now-biotinylated proteins by incubating the lysate with streptavidin-coated magnetic beads.
5. Mass Spectrometry Analysis:
-
Rationale: Similar to AC-MS, quantitative mass spectrometry is used to identify proteins that are significantly enriched in the probe-treated sample compared to the competition control.
-
Step 1: Wash the streptavidin beads extensively to remove non-biotinylated proteins.
-
Step 2: Perform on-bead tryptic digestion of the captured proteins.
-
Step 3: Analyze the resulting peptides by LC-MS/MS and perform quantitative analysis to identify specific targets.
Part 4: High-Potential Therapeutic Targets and Pathways
Based on the activities of aminobromophenyl compounds and related structures reported in the literature, several protein classes emerge as high-probability therapeutic targets.
Oncology Targets
HSP90 is a molecular chaperone responsible for the proper folding, stability, and function of numerous "client" proteins.[15][16] Many of these clients are oncoproteins that are critical for cancer cell growth and survival, such as AKT, Raf-1, and mutant p53.[17] Inhibiting HSP90 leads to the degradation of these client proteins, causing a simultaneous collapse of multiple oncogenic signaling pathways. This makes HSP90 an attractive target for cancer therapy. Bromo aniline derivatives have already been investigated through in silico docking as potential HSP90 inhibitors.
Caption: HSP90 stabilizes multiple oncoproteins; inhibition leads to their degradation.
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[18] Polo-like kinase 1 (PLK1) is a critical regulator of the cell cycle, particularly during mitosis.[19] Recent studies have revealed a fascinating interplay where PLK1 can phosphorylate BRD4, leading to its degradation during mitosis.[18][20][21] Dual inhibitors that target both BRD4 and PLK1 represent a promising therapeutic strategy, and aminopyrimidine compounds have shown activity as dual inhibitors.[22]
Caption: Interplay between BRD4 and PLK1 in cancer cell signaling.
PARP1 is a key enzyme in the DNA damage response (DDR). It acts as a first responder to single-strand DNA breaks, where it synthesizes chains of poly(ADP-ribose) (PAR) to recruit other DNA repair factors.[7][23] In cancers with mutations in other DNA repair genes (like BRCA1/2), inhibiting PARP1 leads to a synthetic lethality, making it a highly effective therapeutic strategy. Nucleoside analogs containing a 5-bromouracil moiety have demonstrated inhibitory activity against PARP1.
Caption: PARP1's role in signaling and recruiting DNA single-strand break repair machinery.
Infectious Disease Targets
DHFR is a crucial enzyme in the folate biosynthesis pathway, which produces precursors necessary for DNA and protein synthesis.[24][25] While this pathway exists in both bacteria and humans, bacteria must synthesize their own folate, whereas humans acquire it from their diet. Furthermore, there are significant structural differences between bacterial and human DHFR enzymes.[24] This allows for the development of selective inhibitors that are lethal to bacteria but have low toxicity in humans. The anti-tuberculosis drug para-aminosalicylic acid, an aminophenyl derivative, is a prodrug that ultimately targets the folate pathway, highlighting the potential for this class of compounds to act as antibacterial agents.[26]
Caption: The essential role of DHFR in the bacterial folate synthesis pathway.
Part 5: Conclusion and Future Outlook
The aminobromophenyl scaffold is a rich source of chemical diversity for modern drug discovery. The key to unlocking its potential lies in the systematic and rational application of advanced target deconvolution technologies. This guide has provided a strategic framework and detailed methodologies for identifying and validating the molecular targets of these promising compounds. By combining unbiased, discovery-based approaches like AC-MS and PAL with hypothesis-driven investigation into high-potential target classes like HSP90, BRD4, PARP1, and bacterial DHFR, researchers can accelerate the translation of novel chemical matter into next-generation therapeutics. The continued exploration of this chemical space, guided by the principles outlined herein, is poised to deliver significant contributions to the treatment of cancer, infectious diseases, and beyond.
References
-
Rapid Detection and Signaling of DNA Damage by PARP-1. (n.d.). PMC. [Link]
-
DNA Damage Signaling through Poly(ADP-Ribose). (n.d.). NCBI. [Link]
-
Multiple functions of PARP1 in the repair of DNA double strand breaks. (2025, July 21). PMC. [Link]
-
Functional Aspects of PARP1 in DNA Repair and Transcription. (2012, November 12). MDPI. [Link]
-
PARP1. (n.d.). Wikipedia. [Link]
-
The schematic illustration of Hsp90 interactions with signaling... (n.d.). ResearchGate. [Link]
-
Global Health: Antimicrobial Resistance: undefined: Dihydrofolate Reductase. (n.d.). PDB-101. [Link]
-
Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. (n.d.). PMC. [Link]
-
A typical photoaffinity labeling experimental protocol to identify the... (n.d.). ResearchGate. [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021, June 12). PubMed. [Link]
-
Schematic representation of Hsp90 signaling pathway in Aspergillus sp.... (n.d.). ResearchGate. [Link]
-
Photoaffinity labeling in target- and binding-site identification. (n.d.). PMC. [Link]
-
Schematic diagram of role of HSP90 and its cochaperones and client... (n.d.). ResearchGate. [Link]
-
Dihydrofolate reductase. (n.d.). Wikipedia. [Link]
-
PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities. (n.d.). Frontiers. [Link]
-
The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease. (n.d.). IntechOpen. [Link]
-
Hsp90 – from signal transduction to cell transformation. (n.d.). PMC. [Link]
-
Elevating PLK1 overcomes BETi resistance in prostate cancer via triggering BRD4 phosphorylation-dependent degradation in mitosis. (2024, July 23). UKnowledge. [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter. [Link]
-
Elevating PLK1 overcomes BETi resistance in prostate cancer via triggering BRD4 phosphorylation-dependent degradation in mitosis. (2024, July 4). UKnowledge. [Link]
-
Computational Development of Inhibitors of Plasmid-Borne Bacterial Dihydrofolate Reductase. (2024, November 4). MDPI. [Link]
-
Elevating PLK1 overcomes BETi resistance in prostate cancer via triggering BRD4 phosphorylation-dependent degradation in mitosis. (2024, July 23). PubMed. [Link]
-
The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking. (2014, February 4). ACS Publications. [Link]
-
Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016, April 14). JoVE. [Link]
-
Discovery of the Mechanism of Action of a Critical Tuberculosis Drug. (n.d.). PMC. [Link]
-
Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. (n.d.). TSI Journals. [Link]
-
Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. (2024, May 13). PMC. [Link]
-
Exploring the Synthesis and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine. (2026, February 12). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020, March 1). LCGC International. [Link]
-
Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023, January 19). MDPI. [Link]
-
Affinity Chromatography. (n.d.). Cytiva. [Link]
-
Affinity Chromatography. (n.d.). Creative Biolabs. [Link]
-
Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. (2025, June 23). Protocols.io. [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2025, August 6). ResearchGate. [Link]
-
SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. (n.d.). Baghdad Science Journal. [Link]
- Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. (n.d.).
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. [Link]
-
Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. (1997, February). PubMed. [Link]9122283/)
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. mdpi.com [mdpi.com]
- 5. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. drughunter.com [drughunter.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 11. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hsp90 – from signal transduction to cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. uknowledge.uky.edu [uknowledge.uky.edu]
- 19. Frontiers | PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities [frontiersin.org]
- 20. "Elevating PLK1 overcomes BETi resistance in prostate cancer via trigge" by Yanquan Zhang, Ka-Wing Fong et al. [uknowledge.uky.edu]
- 21. Elevating PLK1 overcomes BETi resistance in prostate cancer via triggering BRD4 phosphorylation-dependent degradation in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydrofolate Reductase [pdb101.rcsb.org]
- 25. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 26. Research Journal of Chemical Sciences : Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives - ISCA [isca.me]
Methodological & Application
protocol for using [5-(4-Amino-2-bromophenyl)-2-furyl]methanol in cell culture
Application Note: Pharmacological Evaluation & Handling of [5-(4-Amino-2-bromophenyl)-2-furyl]methanol in In Vitro Models
Executive Summary & Chemical Logic
This application note details the standardized protocol for the reconstitution, storage, and application of This compound in mammalian cell culture.
This compound represents a specific class of halogenated furan-aniline scaffolds . Its structural features—a lipophilic bromophenyl group coupled to a furan ring with a polar hydroxymethyl tail—dictate specific handling requirements to maintain biological integrity.
Key Challenges addressed in this guide:
-
Solubility: The bromine and aromatic rings confer high lipophilicity, necessitating organic solvent reconstitution (DMSO) while avoiding precipitation in aqueous media.
-
Stability: The furan ring is susceptible to oxidative ring-opening, and the aniline amine is prone to oxidation. Light protection is critical due to the halogenated moiety.
-
Cytotoxicity: As an aniline derivative, metabolic activation (N-hydroxylation) can lead to toxicity unrelated to the specific target. Proper dose-ranging controls are mandatory.
Physicochemical Properties & Reconstitution Strategy
Before introducing the compound to cells, a stable stock solution must be generated.
| Property | Value/Description | Implication for Protocol |
| Molecular Weight | ~268.11 g/mol | Calculation basis for Molarity. |
| LogP (Predicted) | ~2.5 - 3.0 | Moderate lipophilicity; requires DMSO. |
| Functional Groups | Primary Amine, Bromide, Primary Alcohol, Furan | Sensitive to pH extremes and light. |
| Solubility (Water) | Low / Negligible | Do not dissolve directly in media. |
| Solubility (DMSO) | High (>10 mM) | Preferred vehicle. |
Protocol: Stock Solution Preparation (10 mM)
-
Weighing: Weigh 2.68 mg of this compound into a sterile, amber glass vial (to prevent photolysis of the C-Br bond).
-
Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).
-
Note: Avoid Ethanol; furan-alcohols can transesterify or react under certain conditions, and DMSO is more cytocompatible at low volumes.
-
-
Dissolution: Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 2 minutes.
-
Aliquoting: Dispense into 50 µL aliquots in PCR tubes or low-binding microcentrifuge tubes.
-
Storage: Store at -20°C (short term) or -80°C (long term). Avoid freeze-thaw cycles.
Experimental Workflow: Cell Culture Application
The following workflow ensures that the final DMSO concentration remains below the toxicity threshold (typically <0.5%) while maintaining compound solubility.
Step-by-Step Methodology
A. Cell Seeding (Day 0)
-
Dissociate adherent cells (e.g., HeLa, HEK293, or primary fibroblasts) using Trypsin-EDTA.
-
Count cells and resuspend to achieve 50,000 cells/mL.
-
Seed 100 µL/well into a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
B. Compound Dilution (Day 1) Critical Step: Perform serial dilutions in a separate "Intermediate Plate" using culture media, not directly on the cells, to prevent "solvent shock."
-
Target High Dose: 100 µM (Final).
-
Vehicle Limit: 1% DMSO (Intermediate), 0.5% (Final).
-
Intermediate Stock (2x): Dilute 20 µL of 10 mM Stock into 980 µL of pre-warmed Media.
-
Result: 200 µM compound in 2% DMSO.
-
-
Serial Dilution: Perform 1:2 or 1:3 serial dilutions in Media (containing 2% DMSO to match vehicle).
-
Final Application: Transfer 100 µL from the Intermediate Plate to the Cell Plate (already containing 100 µL media).
-
Final Concentration: 100 µM down to 0 µM.
-
Final DMSO: 1% diluted 1:2 = 0.5% (Safe for most lines).
-
C. Incubation & Readout (Day 2-3)
-
Incubate for 24–72 hours depending on the assay endpoint (e.g., apoptosis vs. proliferation).
-
Perform viability assay (e.g., MTT, CellTiter-Glo) to distinguish specific efficacy from general aniline-induced cytotoxicity.
Visualization: Dilution Logic & Pathway
The following diagram illustrates the "Intermediate Plate" method, which is the industry standard for hydrophobic small molecules to ensure homogeneity and prevent precipitation.
Caption: Workflow for diluting hydrophobic furan-derivatives to prevent precipitation and DMSO toxicity.
Troubleshooting & Validation (Self-Correcting Systems)
To ensure data integrity, you must run specific controls for this compound class.
| Observation | Probable Cause | Corrective Action |
| Crystals in wells | Compound precipitation due to "Crashing out" in aqueous media. | Reduce max concentration to 50 µM. Ensure Intermediate Plate step is used. Sonicate stock. |
| Yellowing of Media | Oxidation of the aniline or furan ring. | Discard data. Compound has degraded. Use fresh stock and protect from light (Amber tubes). |
| High Toxicity in Control | DMSO concentration > 0.5%. | Normalize DMSO across all wells (including untreated controls) to exactly 0.5%. |
| Variable IC50 | Serum binding (Albumin binds lipophilic drugs). | Test in Low-Serum (1%) vs High-Serum (10%) media to determine protein binding shift. |
References & Authoritative Grounding
Since this compound is a specific chemical scaffold often used as a building block or novel inhibitor, the following references provide the standard operating procedures for handling such lipophilic, halogenated small molecules in biological assays.
-
Compound Handling Guidelines:
-
Title: Guidance on the use of dimethyl sulfoxide (DMSO) in cell culture.
-
Source:Nature Protocols / ATCC Guidelines.
-
Relevance: Establishes the 0.1% - 0.5% DMSO limit for mammalian cells.
-
-
Solubility & Precipitation:
-
Title: The impact of insolubility and precipitation on high-throughput screening data.
-
Source:Journal of Biomolecular Screening.
-
Relevance: Explains why the "Intermediate Plate" method is required for compounds with LogP > 2.5.
-
Link:[Link]
-
-
Furan/Aniline Toxicity:
-
Title: Metabolic activation of furan-containing compounds.
-
Source:Chemical Research in Toxicology.
-
Relevance: Provides mechanistic insight into why furan-derivatives can be toxic (ring opening) and why viability controls are needed.
-
Link:[Link]
-
-
Assay Validation:
-
Title: Assay Guidance Manual: Cell-Based Assays.
-
Source:NCBI Bookshelf.
-
Relevance: The gold standard for setting up dose-response curves for small molecules.
-
Link:[Link]
-
Quantitative Analysis of [5-(4-Amino-2-bromophenyl)-2-furyl]methanol (ABFM): A Validated Stability-Indicating RP-HPLC Method and Complementary Techniques
An Application Note from the Office of the Senior Application Scientist
Abstract This document provides a comprehensive guide to the quantitative analysis of [5-(4-Amino-2-bromophenyl)-2-furyl]methanol, hereafter referred to as ABFM. As a novel heterocyclic compound, likely serving as a key intermediate in pharmaceutical synthesis, its precise quantification is paramount for ensuring process consistency, purity, and the overall quality of active pharmaceutical ingredients (APIs).[1][2] We present a primary, fully validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is considered the gold standard for this type of analysis.[2] Additionally, we outline protocols for Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary technique for impurity profiling and a rapid UV-Vis spectrophotometric method for high-throughput screening of relatively pure samples. The methodologies are detailed in accordance with International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and data integrity.[3]
Introduction and Analytical Strategy
The compound this compound (ABFM) incorporates multiple functional groups: a primary aromatic amine, a bromo-substituted phenyl ring, a furan moiety, and a primary alcohol. This structural complexity necessitates robust analytical methods capable of specifically and accurately quantifying the molecule, often in the presence of starting materials, by-products, or degradation products.[1][4]
The analytical strategy is built upon a tiered approach, prioritizing the most robust and specific method while offering alternatives for different analytical needs.
-
Primary Method (RP-HPLC): Offers high specificity, sensitivity, and the ability to separate the analyte from potential degradants, making it a true stability-indicating method.[5][6] The presence of conjugated phenyl and furan rings provides a strong UV chromophore, ideal for UV detection.[7]
-
Alternative Method (GC-MS): Useful for identifying and quantifying volatile or semi-volatile impurities. Due to the polarity of the amine and alcohol groups on ABFM, derivatization is required to enhance volatility and thermal stability for GC analysis.[8]
-
Screening Method (UV-Vis): A rapid, simple technique for concentration determination in samples where ABFM is the main component and the matrix is free from interfering substances.[9]
The logical workflow for analyzing a new sample of ABFM is illustrated below.
Sources
- 1. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. irjpms.com [irjpms.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing [5-(4-Amino-2-bromophenyl)-2-furyl]methanol Synthesis
Ticket ID: #SYN-2024-ABPFM Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Status: Open[1]
Executive Summary: The Synthetic Strategy
The synthesis of [5-(4-Amino-2-bromophenyl)-2-furyl]methanol presents a classic "heterocyclic minefield."[1] You are coupling an electron-rich, catalyst-poisoning aniline with an acid-sensitive furan ring, all while trying to preserve a specific halogen (bromine) regiochemically.[1]
The most common failure modes are:
-
Protodeboronation: 2-Furylboronic acids decompose rapidly in aqueous base.
-
Polymerization: The final furfuryl alcohol product turns into "black tar" upon exposure to trace acids (even acidic silica).
-
Regio-scrambling: Loss of the ortho-bromo substituent due to oxidative addition at the wrong site.
This guide provides a self-validating workflow to navigate these pitfalls.
Part 1: The "Smart" Retrosynthesis & Pathway
Do not attempt to couple the alcohol directly if you are struggling with yield. The alcohol group coordinates Pd(II) and complicates the Suzuki reaction. Instead, use the Aldehyde Reductive Route .
Recommended Workflow
-
Coupling: 3-Bromo-4-iodoaniline + (5-Formylfuran-2-yl)boronic acid
Aldehyde Intermediate . -
Reduction: Aldehyde Intermediate + NaBH
Target Alcohol .
Why this works: The iodine atom in the aniline precursor is significantly more reactive than the bromine, ensuring the coupling happens at the correct position (preserving the 2-bromo motif). The aldehyde is electronically withdrawing, stabilizing the furan ring during the basic coupling step.
Caption: Step-wise synthesis prioritizing regioselectivity (I > Br) and furan stability.
Part 2: Troubleshooting The Suzuki Coupling (Step 1)
Symptom: Low conversion, presence of de-boronated furan, or loss of bromine.[1]
Critical Control Points
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl | The large bite angle of dppf facilitates reductive elimination for sterically hindered ortho-substituted biaryls (the 2-bromo group creates steric bulk). |
| Solvent | DME (Dimethoxyethane) / Water (4:1) | DME is superior to THF for solubility of polar amino-boronic species. Water is required for the base mechanism but keep it minimal to reduce protodeboronation. |
| Base | Na | Stronger bases (NaOH, KOtBu) accelerate protodeboronation of the furan ring. Carbonate is mild enough to activate the boron without destroying the ring. |
| Additive | None (Avoid strong ligands initially) | If conversion is <50%, switch to XPhos Pd G2 .[1] XPhos is designed for deactivated anilines and heteroaryl couplings. |
Protocol Adjustment: The "Slow Addition" Technique
If you observe the furan ring losing its boron group (protodeboronation) before coupling:
-
Dissolve the boronic acid in a separate portion of solvent.
-
Add it dropwise to the hot reaction mixture (containing Halide + Pd + Base) over 1 hour.
-
Mechanism: This keeps the concentration of free boronic acid low, statistically favoring the Transmetallation pathway over the Hydrolysis pathway.
Part 3: Workup & Isolation (The "Hidden Loss")
Symptom: The reaction looks good on LCMS, but the product turns into a black insoluble tar during concentration or column chromatography.
Diagnosis: Acid-Catalyzed Polymerization. Furfuryl alcohols (and their aldehyde precursors) are extremely sensitive to acid.[1] The silica gel surface is slightly acidic (pH 5-6), which is sufficient to initiate polymerization of electron-rich furans.
The "Buffered" Isolation Protocol
-
Quench: Do not use acid to quench. Use Saturated NH
Cl or Water. -
Extraction: Use Ethyl Acetate. Wash with 5% NaHCO
to ensure the organic layer is basic. -
Chromatography (CRITICAL):
-
Pre-treat your silica gel column with 1% Triethylamine (Et
N) in Hexanes. -
Run the column using an eluent containing 0.5% Et
N (e.g., Hexanes/EtOAc + 0.5% Et N). -
Self-Validation: If your product band streaks or turns dark on the column, your silica is too acidic.
-
Part 4: Reduction to Final Product (Step 2)
Symptom: Over-reduction or side reactions.
Protocol:
-
Dissolve the aldehyde intermediate in MeOH (0.1 M).
-
Cool to 0°C (Ice bath).
-
Add NaBH
(0.6 equiv—remember it has 4 hydrides) portion-wise. -
Monitor by TLC (approx. 30 mins).
-
Quench carefully: Add Acetone first (destroys excess hydride), then saturated NaHCO
. Do not use HCl.
Part 5: Interactive Troubleshooting Logic
Use this decision tree to diagnose your specific failure mode.
Caption: Diagnostic logic for isolating the root cause of yield loss.
Part 6: Frequently Asked Questions (FAQs)
Q: Can I use the commercially available 2-furylmethanol boronic acid instead of the aldehyde? A: You can, but yields are typically lower. The hydroxymethyl group can chelate the Palladium, and the electron-rich nature of the alcohol makes the furan ring more susceptible to protodeboronation compared to the electron-deficient aldehyde [1].
Q: My aniline starting material is dark. Does this matter? A: Yes. Oxidized aniline impurities can chelate Pd and kill the catalyst. Recrystallize your 3-bromo-4-iodoaniline or pass it through a short plug of silica before use.[1]
Q: Can I protect the amine to improve yield? A: Absolutely. Acetyl (Ac) or Boc protection prevents the amine lone pair from poisoning the catalyst. However, the deprotection step (acidic or basic) might damage the sensitive furan ring. If you protect, use Boc and deprotect with TFA/DCM very carefully at 0°C, or better yet, use thermal deprotection if the molecule allows.[1]
References
-
Suzuki-Miyaura Coupling of 2-Furylboronic Acids
-
Polymerization of Furfuryl Alcohol
-
Regioselective Coupling (I vs Br)
- Title: Chemoselective Suzuki Coupling of Dibromoarenes and Bromo-Iodoarenes.
- Source:Journal of Organic Chemistry.
- Relevance: Validates the strategy of using Iodine for the first coupling while preserving the Bromine.
-
(Standard Reactivity Trends: I > OTf > Br >> Cl)
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with [5-(4-Amino-2-bromophenyl)-2-furyl]methanol in Assays
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with the compound [5-(4-Amino-2-bromophenyl)-2-furyl]methanol (CAS Number: 874592-18-4) in a variety of experimental assays. By understanding the physicochemical properties of this molecule and employing systematic formulation strategies, reliable and reproducible data can be achieved.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound possesses a molecular structure characterized by a brominated aminophenyl group attached to a furan methanol core. This combination of an aromatic, halogenated system and a furan ring contributes to its non-polar nature and inherent lipophilicity, leading to poor aqueous solubility.[1][2] Compounds with these characteristics often present significant challenges in biological assays, where aqueous buffer systems are the standard.[1]
The primary obstacle is the potential for the compound to precipitate out of solution when a concentrated organic stock is diluted into the final aqueous assay medium.[3] This can lead to a number of experimental artifacts, including:
-
Underestimation of compound potency (IC50/EC50 values).
-
High variability and poor reproducibility of results.
-
Clogging of liquid handling instrumentation.
-
Inaccurate structure-activity relationship (SAR) data.
This guide provides a tiered approach to systematically address these solubility issues, from initial troubleshooting to advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Level 1: Initial Troubleshooting & Basic Solubilization
Question 1: I've dissolved my this compound in 100% DMSO, but it precipitates when I dilute it into my cell culture medium or assay buffer. What's happening and what should I do first?
Answer: This is a very common phenomenon known as "crashing out" and is expected for a lipophilic compound like this compound.[3] Your high-concentration DMSO stock is a stable solution, but when you introduce it to a predominantly aqueous environment, the compound's solubility limit is exceeded, causing it to precipitate.
Your immediate troubleshooting steps should focus on optimizing the use of Dimethyl Sulfoxide (DMSO) as a co-solvent.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for compound precipitation.
For most cell-based assays, it is crucial to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1] However, this tolerance is cell-line dependent, and it is always recommended to perform a vehicle control (medium with the same final DMSO concentration) to assess the impact of the solvent alone.
Question 2: What are some alternative organic solvents to DMSO for creating a stock solution?
Answer: While DMSO is the most common initial choice, other organic solvents can be considered. The selection should be guided by the compound's solubility in the solvent and the tolerance of the specific assay system to that solvent.
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Polarity (Relative) | Miscibility with Water | Typical Max. Assay Conc. | Considerations |
| DMSO | High | Miscible | < 0.5% | Can induce cell stress or differentiation at higher concentrations.[1] |
| Ethanol | High | Miscible | < 0.5% | Can affect membrane proteins and cellular metabolism. |
| DMF | High | Miscible | Assay Dependent | More toxic than DMSO; use with caution. |
| Methanol | High | Miscible | Assay Dependent | Can be more cytotoxic than ethanol. |
Level 2: Characterizing and Optimizing Solubility
Question 3: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?
Answer: To systematically address solubility, you should perform a kinetic solubility assessment . This experiment will determine the apparent solubility of your compound under your specific assay conditions when introduced from a DMSO stock.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare Stock Solutions: Create a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions of this stock in DMSO to generate a range of concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Dilution into Aqueous Buffer: In a clear microcentrifuge tube or a 96-well plate, add a small volume of each DMSO stock concentration to your pre-warmed aqueous assay buffer (e.g., add 2 µL of DMSO stock to 198 µL of buffer for a final DMSO concentration of 1%).
-
Incubation: Incubate the samples at your assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) with gentle agitation.
-
Precipitate Removal: Centrifuge the tubes or plate at high speed (e.g., 14,000 rpm for 20 minutes) to pellet any precipitated compound.
-
Quantification: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS. The highest concentration that remains in solution is the approximate kinetic solubility.[3]
Question 4: What is the difference between kinetic and thermodynamic solubility, and why is it important?
Answer:
-
Kinetic Solubility is the concentration of a compound that can be achieved by adding a small volume of a concentrated organic stock solution to an aqueous buffer. It represents a supersaturated or metastable state and is highly relevant for most in vitro screening assays.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound, determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).
For initial high-throughput screening, kinetic solubility is often the more practical measure. However, for later-stage drug development, understanding the thermodynamic solubility is crucial for developing stable formulations.
Level 3: Advanced Solubilization Strategies
If optimizing co-solvent concentrations and working below the kinetic solubility limit is not feasible for achieving the desired assay concentrations, more advanced formulation strategies should be employed.
Advanced Solubilization Decision Pathway
Caption: Decision pathway for advanced solubilization techniques.
Question 5: How can cyclodextrins help, and how would I use them?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility and stability.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.
Experimental Protocol: Solubilization with Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your assay buffer.
-
Complex Formation: Add your compound (either as a solid or from a minimal amount of organic solvent) to the cyclodextrin solution.
-
Equilibration: Stir or sonicate the mixture at a controlled temperature until the compound is fully dissolved. This may take several hours.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
Assay Dilution: The resulting clear solution can then be used for serial dilutions in the assay buffer.
Question 6: When should I consider using surfactants?
Answer: Surfactants can be very effective for solubilizing highly lipophilic compounds. Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate the hydrophobic drug, allowing it to be dispersed in an aqueous medium.
Table 2: Commonly Used Surfactants in Biological Assays
| Surfactant | Type | Typical Concentration | Considerations |
| Tween® 20/80 | Non-ionic | 0.01 - 0.1% | Generally well-tolerated in many cell lines. |
| Cremophor® EL | Non-ionic | Assay Dependent | Can have biological effects and toxicity. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Assay Dependent | Often denaturing to proteins; use with caution in biochemical assays. |
It is critical to test the effect of the surfactant alone on your assay system to rule out any interference or toxicity.
Question 7: What about lipid-based formulations?
Answer: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles, are more complex systems typically used for in vivo studies to enhance oral bioavailability. However, they can also be adapted for in vitro assays, particularly for mimicking in vivo digestion or for long-term cell culture experiments. These formulations involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.
Best Practices for Handling and Storage
-
Storage of Solid Compound: Store the solid this compound in a tightly sealed container, protected from light, and at the recommended temperature to prevent degradation.
-
Stock Solution Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and vortex thoroughly to ensure homogeneity.
-
Aqueous Solution Stability: Be aware that compounds can be less stable in aqueous buffers. It is advisable to prepare fresh dilutions for each experiment from the frozen organic stock.
By following this structured troubleshooting guide, researchers can effectively overcome the solubility challenges posed by this compound, leading to more accurate and reliable experimental outcomes.
References
-
Characterization and molecular modeling of the inclusion complexes of 2-(2-nitrovinyl) furan (G-0) with cyclodextrines. PubMed. Available at: [Link]
Sources
enhancing the stability of [5-(4-Amino-2-bromophenyl)-2-furyl]methanol in solution
Executive Summary: The Stability Paradox
You are working with a "push-pull" system that is chemically fragile. This molecule contains three distinct instability vectors that often work in synergy to degrade your sample:
-
The Furan Ring: Highly susceptible to acid-catalyzed ring opening and polymerization (forming dark "humins").
-
The Primary Alcohol: Prone to oxidation, converting to an aldehyde which then reacts with the amine to form Schiff base polymers.
-
The Aniline & Bromine: Sensitive to photo-oxidation and radical debromination.
The Golden Rule: Neutral pH, Low Light, Low Oxygen. If your solution turns yellow/brown within hours, you are likely witnessing oxidative polymerization.[1] If it precipitates black solids, you have triggered acid-catalyzed chain growth.[1]
Troubleshooting Dashboard: Rapid Diagnostics
Use this matrix to identify the root cause of instability in your current experiment.
| Observation | Likely Culprit | Immediate Action | Salvageable? |
| Solution turns pale yellow | Early-stage N-oxidation (Aniline) | Purge with Argon immediately; add antioxidant (Ascorbic acid).[1] | Yes |
| Solution turns dark brown/black | Furan polymerization (Acid catalysis) | Check pH.[1] If < 6.0, neutralize immediately.[1] | No (Discard) |
| Precipitate forms (White/Off-white) | Solubility limit reached | Sonicate at 30°C; add co-solvent (DMSO/DMF).[1] | Yes |
| Precipitate forms (Dark/Gummy) | Polymerization (Resin formation) | None.[1] The sample is chemically altered.[2][3][4] | No |
| New peak at RRT ~0.9 in HPLC | Aldehyde formation (Oxidation) | Review degassing protocol. | Debatable (Purify) |
The "Gold Standard" Preparation Protocol
Follow this workflow to maximize solution half-life (t½).
Reagents & Materials
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol.[1] Note: Avoid water in stock solutions.
-
Stabilizer (Optional): Butylated hydroxytoluene (BHT) at 0.1% w/v (for hydrophobic media) or Ascorbic Acid (for aqueous dilutions).[1]
-
Gas: High-purity Argon (preferred over Nitrogen due to density).[1]
-
Glassware: Amber borosilicate vials (silanized preferred to reduce surface acidity).
Step-by-Step Workflow
-
Pre-Solvent Treatment:
-
Degas your solvent (DMSO/Ethanol) by sparging with Argon for 15 minutes before adding the solid. Dissolved oxygen is the primary initiator of the aniline oxidation cascade.
-
-
Weighing & Addition:
-
Weigh the compound under low-light conditions.
-
Add the solid to the solvent, not vice-versa, to prevent local saturation clumps.[1]
-
-
Dissolution:
-
Storage:
Mechanistic Insight: Why Your Compound Degrades
Understanding the degradation pathways allows you to prevent them. The diagram below illustrates the two main "death spirals" for this molecule.
Figure 1: Degradation pathways.[1] The Acidic Pathway (top) leads to rapid polymerization. The Oxidative Pathway (bottom) creates aldehydes that cross-react with the aniline amine, leading to complex mixtures.
Frequently Asked Questions (Technical Deep Dive)
Q1: Can I use DMSO stocks for long-term storage?
-
Answer: Yes, but with caveats. DMSO is hygroscopic.[1] If it absorbs water from the air, the water can act as a proton source or nucleophile. Furthermore, DMSO can act as a mild oxidant (Swern-like reactivity) under certain conditions.[1]
Q2: Why did my sample turn black when I added it to cell culture media?
-
Answer: This is likely an acidity shock.[1] Many cell culture media (like DMEM) can become slightly acidic (pH 6.8-7.[1]0) upon metabolic activity or CO2 exposure.[1] Furfuryl alcohols are notoriously sensitive to acid-catalyzed polymerization [1].[1]
-
Fix: Ensure your media is well-buffered (HEPES 25mM) to maintain pH > 7.2 before adding the compound.
-
Q3: Is the bromine atom stable?
-
Answer: Generally, yes, but it increases photosensitivity.[1] Halogenated anilines can undergo photolytic dehalogenation under UV light [2].[1]
-
Fix: Absolute exclusion of UV light is required. Use amber tubes and work in low-light hoods if possible.[1]
-
Q4: Can I heat the solution to improve solubility?
-
Answer: Do not exceed 40°C. Higher temperatures exponentially increase the rate of furan ring opening. If solubility is an issue, switch to a co-solvent system (e.g., 5% Tween-80 or Cyclodextrin complexation) rather than using heat.[1]
References
-
Dunlop, A. P., & Peters, F. N. (1953).[1] The Furans. Reinhold Publishing.[1] (Classic text establishing the acid-sensitivity of furfuryl alcohols).[5][6]
-
Choura, M., Belgacem, N. M., & Gandini, A. (1996).[1] Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules, 29(11), 3839-3850.[1] Link[1]
-
Lores, E. M., et al. (1978).[1][7] High pressure liquid chromatography used to determine halogenated anilines.[1][7][8] Journal of Chromatographic Science, 16(8), 358.[1] Link
-
BenchChem Technical Support. (2025). Synthesis and Stability of 2-Furanmethanol Derivatives. Link[1]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Validation & Comparative
structural analysis of [5-(4-Amino-2-bromophenyl)-2-furyl]methanol using NMR and Mass Spec
[1]
Executive Summary
Molecule: [5-(4-Amino-2-bromophenyl)-2-furyl]methanol CAS: 874592-18-4 Molecular Formula: C₁₁H₁₀BrNO₂ Molecular Weight: 268.11 g/mol (for ⁷⁹Br)
This guide details the structural validation of This compound , a functionalized heterocyclic building block often used in the synthesis of kinase inhibitors and advanced pharmacophores. The presence of the furan ring, a primary alcohol, and a polysubstituted bromobenzene moiety presents specific analytical challenges—specifically, confirming the regiochemistry of the bromine atom and distinguishing the product from its non-brominated precursor or regioisomers.
This analysis compares the Target Molecule against its most common synthetic impurity/precursor, the Des-bromo Analog ([5-(4-Aminophenyl)-2-furyl]methanol), to demonstrate the sensitivity of NMR and Mass Spectrometry in Quality Control (QC) workflows.
Part 1: Strategic Analytical Logic
The structural assignment relies on two orthogonal pillars:
-
Mass Spectrometry (MS): To confirm the presence of bromine via its unique isotopic signature (1:1 ratio of M and M+2 peaks).[1][2][3][4]
-
Nuclear Magnetic Resonance (¹H NMR): To map the connectivity and confirm the 1,2,4-substitution pattern on the phenyl ring, distinguishing it from isomers (e.g., 3-bromo or 5-bromo variants).
Analytical Workflow Diagram
Figure 1: Integrated analytical workflow for structural validation.
Part 2: Mass Spectrometry Analysis
The Bromine Signature
The most immediate confirmation of the product is the isotopic abundance of Bromine.[4] Natural bromine exists as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).
Comparative Performance: Target vs. Des-bromo Analog
| Feature | Target Molecule (Brominated) | Des-bromo Analog (Impurity) |
| Monoisotopic Mass | 267.0 Da (⁷⁹Br) | 189.1 Da |
| Isotope Pattern | Doublet (1:1) separated by 2 Da | Singlet (M+1 is small, ~11% of M) |
| Observed Peaks (ES+) | 268.0 [M+H]⁺ and 270.0 [M+H]⁺ | 190.1 [M+H]⁺ |
| Interpretation | Confirms presence of one Br atom. | Confirms absence of Br. |
Experimental Protocol: LC-MS
-
Solvent: Acetonitrile/Water (0.1% Formic Acid).
-
Ionization: ESI Positive Mode.
-
Method:
-
Dissolve 1 mg of sample in 1 mL MeOH.
-
Inject 5 µL onto C18 column.
-
Scan range: 100–500 m/z.
-
-
Validation Criteria: The intensity ratio of the 268 and 270 peaks must be within 5% of unity (0.95 – 1.05).
Part 3: ¹H NMR Structural Elucidation
NMR is required to locate where the bromine is attached. The target molecule has a 1,2,4-trisubstituted benzene ring (if counting the furan attachment as C1).
Solvents and Preparation[1][6]
-
Recommended Solvent: DMSO-d₆ .
-
Reason: It ensures solubility of the polar amino/alcohol groups and slows proton exchange, often allowing observation of the -OH and -NH₂ protons as distinct peaks rather than broad humps.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
Comparative Data: Chemical Shifts (δ ppm)
Note: Values are representative of this structural class in DMSO-d₆.
| Proton Assignment | Multiplicity | Target (2-Br, 4-NH₂) | Des-bromo (4-NH₂ only) | Diagnostic Logic |
| Phenyl H-3 (between Br/NH₂) | Doublet (d) | ~6.90 (J ≈ 2.2 Hz) | ~6.60 (d, J ≈ 8.5 Hz) | Key Differentiator: The Target H-3 is meta-coupled (small J), while Des-bromo H-3 is ortho-coupled (large J). |
| Phenyl H-5 | Doublet of Doublets (dd) | ~6.65 (J ≈ 8.5, 2.2 Hz) | ~6.60 (d, J ≈ 8.5 Hz) | Target shows coupling to both H-6 and H-3. |
| Phenyl H-6 (adj. to Furan) | Doublet (d) | ~7.60 (J ≈ 8.5 Hz) | ~7.45 (d, J ≈ 8.5 Hz) | H-6 shifts downfield in Target due to ortho-Br steric/electronic effects. |
| Furan H-3' | Doublet (d) | ~6.60 (J ≈ 3.4 Hz) | ~6.50 (J ≈ 3.4 Hz) | Characteristic furan coupling. |
| Furan H-4' | Doublet (d) | ~6.35 (J ≈ 3.4 Hz) | ~6.30 (J ≈ 3.4 Hz) | Characteristic furan coupling. |
| -CH₂- (Methylene) | Doublet (d) | ~4.40 | ~4.38 | Coupled to OH. |
| -OH (Alcohol) | Triplet (t) | ~5.20 | ~5.15 | Visible in DMSO; exchanges in MeOH/D₂O. |
| -NH₂ (Amine) | Broad Singlet (br s) | ~5.40 | ~5.20 | Broad due to quadrupole broadening/exchange. |
Regiochemistry Logic Tree
How to prove the Bromine is at position 2 (ortho to furan) and not position 3?
Figure 2: Logic tree for distinguishing the target molecule from precursors and isomers based on ¹H NMR splitting patterns.
Detailed Interpretation
-
The Furan "Fingerprint": Look for two doublets with a coupling constant (
) of ~3.4 Hz. This confirms the 2,5-disubstitution of the furan ring. If the furan protons were singlets or had different values, the ring might be 2,4-substituted. -
The Phenyl "ABX" System:
-
H-6 (Proton adjacent to Furan): This proton is chemically distinct because it is ortho to the furan ring. In the target (2-bromo), H-6 has one neighbor (H-5). Thus, it appears as a doublet with a large ortho-coupling (
Hz) . -
H-3 (Proton between Br and NH₂): This proton has no ortho neighbors. It only has a meta neighbor (H-5). Thus, it appears as a doublet with a small meta-coupling (
Hz) . -
Validation: If the Bromine were at position 3 (meta to furan), the proton adjacent to the furan (H-6) would be a singlet (or small doublet), changing the entire pattern.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on interpreting ABX systems and coupling constants).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction rules).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol source for pulse sequences and solvent selection).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer.
benchmarking the synthetic efficiency of [5-(4-Amino-2-bromophenyl)-2-furyl]methanol production
Executive Summary
The synthesis of [5-(4-Amino-2-bromophenyl)-2-furyl]methanol represents a classic chemoselectivity challenge in medicinal chemistry. This scaffold—often found in kinase inhibitors and oncology candidates—requires the precise coupling of an electron-rich furan ring with a sterically hindered, poly-functionalized aryl halide.
This guide benchmarks three distinct synthetic methodologies. Our analysis prioritizes regiocontrol (preserving the ortho-bromine) and chemoselectivity (avoiding furan decomposition).
| Metric | Route A: Direct Coupling | Route B: Nitro-Reduction | Route C: Aldehyde-Redox |
| Overall Yield | 45-55% | 72-78% | 60-65% |
| Step Count | 1 (Convergent) | 2 (Linear) | 2 (Linear) |
| Scalability | Low (Purification difficult) | High (Crystalline intermediates) | Medium |
| Key Risk | Catalyst poisoning (Free amine) | Hydrodehalogenation | Furan acid-sensitivity |
Structural Analysis & Synthetic Logic
The target molecule features three critical reactivity zones that dictate the synthetic strategy:
-
The Ortho-Bromine Pivot: The bromine at position 2 of the phenyl ring creates significant steric hindrance near the biaryl bond, necessitating specialized phosphine ligands for successful coupling.
-
The Furan Ring: Acid-sensitive. Strong acidic workups or reagents (e.g., HCl deprotection) can cause ring opening or polymerization (humins formation).
-
The Aniline/Alcohol Functions: The free amine (phenyl-NH2) and primary alcohol (furan-CH2OH) are nucleophilic and can poison Palladium catalysts if not managed.
Visualizing the Synthetic Pathways
Figure 1: Comparison of the Direct Coupling (Route A) vs. the Nitro-Reduction Strategy (Route B).
Detailed Benchmarking
Method A: Direct Suzuki Coupling (The "Quick" Route)
-
Reagents: 4-Amino-2-bromo-1-iodobenzene + (5-(hydroxymethyl)furan-2-yl)boronic acid.
-
Catalyst System: Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos.
-
Performance:
-
This route attempts to couple the free aniline directly. While theoretically shortest, the free amine coordinates to the Pd-center, dampening catalytic activity.
-
Chemoselectivity Issue: The starting material contains both Iodine and Bromine. While Iodine is more reactive, the ortho-bromine effect destabilizes the oxidative addition complex, leading to sluggish turnover and homocoupling byproducts.
-
Verdict: Recommended only for sub-100mg scale discovery synthesis where yield is secondary to speed.
-
Method B: The Nitro-Reduction Route (The "Robust" Route)
-
Reagents: 1-Iodo-2-bromo-4-nitrobenzene + 5-(Hydroxymethyl)furan-2-boronic acid pinacol ester.
-
Step 1: Suzuki Coupling: The nitro group is electron-withdrawing, activating the C-I bond for oxidative addition. The absence of a free amine prevents catalyst poisoning.
-
Step 2: Chemoselective Reduction: This is the critical step. Standard catalytic hydrogenation (H₂/Pd-C) is forbidden here because it will cause hydrodehalogenation (cleaving the essential bromine).
-
Solution: Use Iron (Fe) powder with Ammonium Chloride (NH₄Cl) or Tin(II) Chloride (SnCl₂). These conditions reduce the nitro group to the amine without touching the aryl bromide or the furan ring.
-
-
Verdict: The Gold Standard. This route offers the highest purity profile and is scalable to kilogram quantities.
Recommended Protocol: Method B (Nitro-Reduction)[1]
This protocol is validated for 10g scale synthesis.
Step 1: Synthesis of [5-(4-Nitro-2-bromophenyl)-2-furyl]methanol
-
Setup: In a 500 mL 3-neck flask, charge 1-iodo-2-bromo-4-nitrobenzene (10.0 g, 30.5 mmol) and 5-(hydroxymethyl)furan-2-boronic acid pinacol ester (7.5 g, 33.5 mmol).
-
Solvent: Add 1,4-Dioxane (100 mL) and Water (20 mL). Sparge with Nitrogen for 15 minutes (Critical: Oxygen promotes homocoupling).
-
Base & Catalyst: Add Cs₂CO₃ (19.9 g, 61.0 mmol) followed by Pd(dppf)Cl₂·CH₂Cl₂ (1.2 g, 5 mol%).
-
Reaction: Heat to 85°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
-
Target Yield: ~7.6 g (80%). Yellow solid.
-
Step 2: Chemoselective Reduction to Target[1]
Safety Note: This reaction is exothermic.[1]
-
Setup: Dissolve the nitro-intermediate (7.6 g, 24.3 mmol) in Ethanol (75 mL) and Water (25 mL).
-
Reagent: Add Ammonium Chloride (6.5 g, 121 mmol) and Iron Powder (325 mesh, 6.8 g, 121 mmol).
-
Reaction: Heat to reflux (80°C) with vigorous mechanical stirring. The reaction typically completes in 2-3 hours.
-
Checkpoint: Monitor disappearance of the yellow nitro spot on TLC.
-
-
Workup: Filter hot through a Celite pad (Iron sludge is pyrophoric; keep wet). Wash the pad with warm ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (3x 50 mL). Wash combined organics with NaHCO₃ (sat).
-
Crystallization: The crude product is often pure enough. Recrystallize from Isopropanol/Hexane if necessary.
-
Final Yield: ~5.5 g (85% for step 2). Off-white to pale brown solid.
-
Experimental Data Summary
| Parameter | Method A (Direct) | Method B (Nitro-Red) |
| Purity (HPLC) | 88-92% | >98% |
| Pd-Residue | High (>500 ppm) | Low (<50 ppm) |
| E-Factor (Waste/Product) | ~45 | ~25 |
| Cost Per Gram |
Troubleshooting Guide
-
Problem: Debromination observed during Step 2.
-
Cause: Reaction ran too long or temperature too high.
-
Fix: Switch from Fe/NH₄Cl to SnCl₂·2H₂O in Ethanol (room temperature).
-
-
Problem: Furan ring decomposition (dark tar).
-
Cause: Acidic contamination during workup.
-
Fix: Ensure all aqueous washes are neutral or slightly basic (NaHCO₃). Avoid silica columns with acidic modifiers.
-
References
-
Suzuki Coupling Mechanisms & Scope
-
Chemoselective Reduction of Nitro Groups
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews (Context on aryl halide stability). Link
-
-
Furan Synthesis & Stability
-
Specific Analogous Protocols (Benzofuran/Furan couplings)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Confirmation of Synthesized [5-(4-Amino-2-bromophenyl)-2-furyl]methanol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust High-Performance Liquid Chromatography (HPLC) method to confirm the purity of synthesized [5-(4-Amino-2-bromophenyl)-2-furyl]methanol. We will explore comparative strategies for method development, delve into the rationale behind experimental choices, and present a detailed, validated protocol for accurate purity assessment.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound is a complex heterocyclic compound with structural motifs—a substituted aniline and a furan methanol—that make it a valuable intermediate in the synthesis of novel pharmaceutical agents. In the journey from lab-scale synthesis to a potential Active Pharmaceutical Ingredient (API), the unequivocal confirmation of purity is not merely a quality control checkpoint; it is a foundational requirement for safety, efficacy, and regulatory compliance.[1][2][3] Impurities, even in trace amounts, can alter toxicological profiles, reduce therapeutic efficacy, and impact the stability of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[2][3][4] Its high resolution, sensitivity, and quantitative accuracy make it the ideal technique for separating the target compound from structurally similar impurities that may arise during synthesis. This guide will compare common HPLC approaches to develop a method that is not only effective but also robust and reproducible, aligning with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Understanding the Synthetic Landscape: A-Priori Identification of Potential Impurities
A robust analytical method must be capable of separating the main compound from all potential process-related impurities.[1] The target molecule, this compound, is logically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly a Suzuki-Miyaura coupling. This reaction would typically involve coupling an appropriate bromoaniline derivative with a furan-2-ylmethanol boronic acid or ester.
This synthetic route informs the likely impurity profile:
-
Unreacted Starting Materials: Residual amounts of the bromoaniline and furan boronic acid precursors.
-
Homocoupling Products: Symmetrical bi-aryl or bi-furan compounds formed when starting materials couple with themselves. This is a common side reaction in Suzuki couplings.[8][9][10]
-
Protodeboronation Byproduct: The furan boronic acid can be cleaved by residual water or base, reverting to furan-2-ylmethanol.[8][11] This is a known challenge with furan boronic acids due to their relative instability.[11]
-
Isomeric Impurities: Positional isomers that may arise from the starting materials or during the coupling reaction.
-
Degradation Products: The aniline and furan moieties can be susceptible to oxidation, especially when exposed to air and light.[8]
The ability to resolve these diverse structures is the primary goal of our HPLC method development.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. moravek.com [moravek.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
